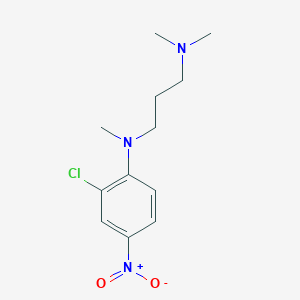![molecular formula C25H18F6O2 B12538715 1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene} CAS No. 676252-37-2](/img/structure/B12538715.png)
1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene} is an organic compound with a complex structure that includes a central ethane-1,1-diyl group bonded to a 4-methylphenyl group and two 4-[(trifluoroethenyl)oxy]benzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene} typically involves multiple steps, including nucleophilic aromatic substitution reactions. One common method involves the reaction of a benzene derivative with a brominated ethylene compound, followed by further substitution reactions to introduce the trifluoroethenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,1’-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene} has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene} involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[1,2-Ethanediyl]bis{4-methylbenzene}: A structurally similar compound with different substituents.
1,1’-[1,1’-Biphenyl]-4,4’-diyl bis(3-aryl-5-phenylformazans): Another compound with a biphenyl core and different functional groups.
Uniqueness
1,1’-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene} is unique due to the presence of trifluoroethenyl groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds.
Propiedades
Número CAS |
676252-37-2 |
|---|---|
Fórmula molecular |
C25H18F6O2 |
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
1-[1,1-bis[4-(1,2,2-trifluoroethenoxy)phenyl]ethyl]-4-methylbenzene |
InChI |
InChI=1S/C25H18F6O2/c1-15-3-5-16(6-4-15)25(2,17-7-11-19(12-8-17)32-23(30)21(26)27)18-9-13-20(14-10-18)33-24(31)22(28)29/h3-14H,1-2H3 |
Clave InChI |
SBOTYZYCJPXIRV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)OC(=C(F)F)F)C3=CC=C(C=C3)OC(=C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


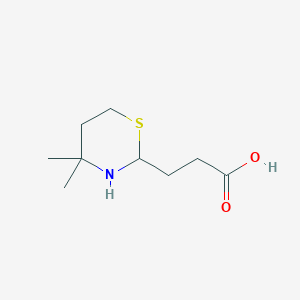
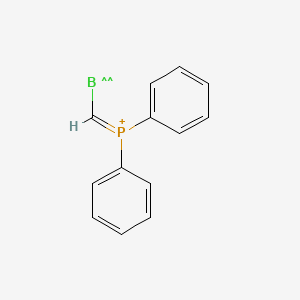
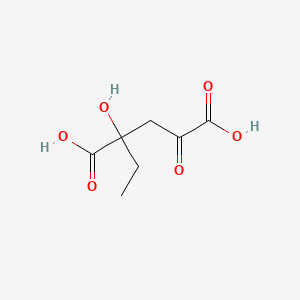

![1,4-Bis[(2-ethenylphenyl)methyl]piperazine](/img/structure/B12538675.png)
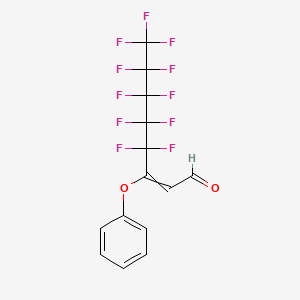
![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)
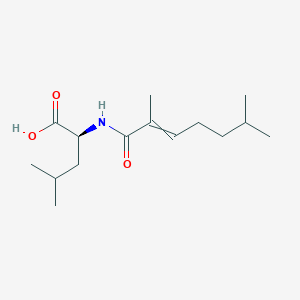
![2,2'-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene](/img/structure/B12538716.png)
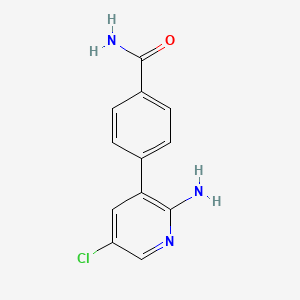
![N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea](/img/structure/B12538726.png)
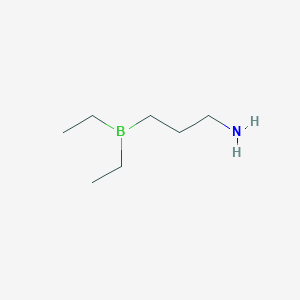
![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)
